

Miransertib treatment duration optimization

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Compound Focus: Miransertib

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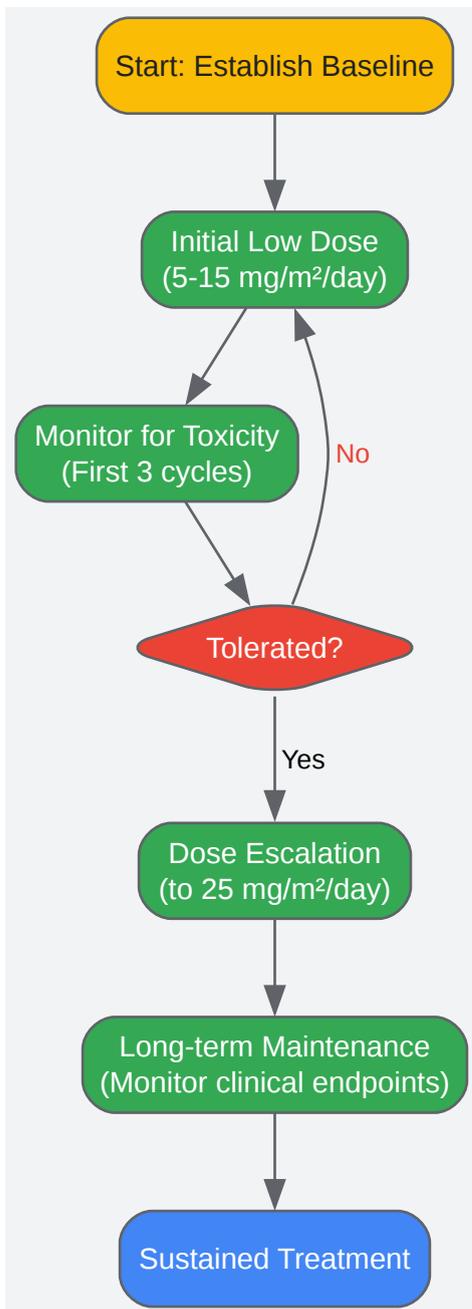
Dosing & Treatment Duration Protocols

The table below summarizes the dosing regimens and treatment durations from key clinical studies. Dosing for chronic overgrowth syndromes is typically much lower than what was used in initial oncology trials.

Study / Report Type	Patient Population	Recommended Dosing Regimen	Documented Treatment Duration	Primary Endpoint / Focus
Phase 1/2 MOSAIC Study (Clinical Trial)	PROS (n=45) & Proteus Syndrome (n=4) [1] [2]	Start: 15 mg/m² orally daily for 3 cycles (28 days each). Escalate to: 25 mg/m² daily if no significant toxicity [1] [2].	Median: 20.5 months (Range: 9.9 - 45.6 months) [1] [2]	Safety & Tolerability [1] [2]
Phase 0/1 Pilot Study (Clinical Trial)	Proteus Syndrome (n=6) [3]	5 mg/m²/day (orally daily). This dose achieved the pharmacodynamic endpoint [3].	Not specified in detail; a related case report followed a patient for 5 years [4].	50% reduction in tissue levels of phosphorylated AKT (pAKT) [3]
Five-Year Case Report	Single patient with Proteus	Initial: 5 mg/m²/day . Later escalated to: 10	5 years (with a 9-month pause)	Long-term Safety & Durability of

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(Compassionate Use)	Syndrome [4]	mg/m²/day for long-term management [4].	[4]	Response
One-Year Case Report (Compassionate Use)	Single patient with Proteus Syndrome [5]	Start: 10 mg daily (~5 mg/m ²). Escalated to: 30 mg , then 50 mg daily (~25 mg/m ²) over 3 months [5].	11 months [5]	Clinical Efficacy & Safety

The dose optimization workflow for **Miransertib** can be visualized as follows:



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Experimental Protocols for Efficacy Assessment

To evaluate the biological and clinical effects of **Miransertib** in a research or clinical trial setting, the following methodologies have been employed in published studies.

Protocol 1: Pharmacodynamic Analysis of Target Engagement

This protocol measures the direct effect of the drug on its target (AKT) in affected tissues [3].

- **Objective:** To confirm that **Miransertib** achieves a **50% reduction in phosphorylated AKT (pAKT)** in affected tissue, which was defined as the primary endpoint in a phase 0/1 trial [3].
- **Methodology:**
 - **Tissue Biopsy:** Obtain a 3 mm punch biopsy from an affected area (e.g., skin with CCTN) before treatment initiation.
 - **Post-Treatment Biopsy:** Repeat the biopsy from a comparable affected area after 15 days (C1D15) and/or at the end of cycle 3 (C4D1) of treatment.
 - **Western Blot Analysis:**
 - Isolate protein from the bisected biopsy samples.
 - Perform Western blot using antibodies against **pAKT(S473)** and **pan-AKT** (for total protein normalization).
 - Image and quantify the signals using an infrared imaging system (e.g., Li-Cor Biosciences) and software like Image Studio Lite.
 - **Data Analysis:** Calculate the ratio of pAKT to total AKT and compare pre- and post-treatment levels. A 50% reduction confirms target engagement [3].

Protocol 2: Clinical Efficacy Endpoint Assessment

These methods assess the tangible clinical benefits of treatment, which are critical for determining long-term treatment success.

- **Objective:** To measure the change in disease burden over time.
- **Methodologies:**
 - **Cerebriform Connective Tissue Nevus (CCTN) Measurement:**
 - **Imaging:** Take standardized digital photographs of the plantar surface at baseline and follow-up visits. Maintain consistent lighting, distance, and camera positioning [3].
 - **Quantitative Analysis:** Use image analysis software (e.g., **ImageJ/Fiji**) to measure the relative area of the CCTN on the sole. The evaluator should be blinded to the timing of the images [3].
 - **Patient-Reported Outcomes (PROs):**
 - Utilize validated scales to assess **pain intensity** (NRS-11) and **pain interference** (Pain Interference Index) with daily activities [3].
 - Assess general health-related quality of life and physical function using age-appropriate tools like the **PROMIS Physical Function** measure [3].
 - **Radiological Assessment:**

- Use **whole-body MRI** to monitor the stability of internal overgrowths, lipomatous masses, and other lesions. The goal is often **disease stabilization without progression** [5].

Troubleshooting & Frequently Asked Questions

Q1: What are the most common adverse events (AEs) associated with Miransertib, and how should they be managed? *A1: The safety profile from clinical trials shows that **Miransertib** is generally well-tolerated, especially at doses used for overgrowth disorders.*

- **Common AEs (Mostly Grade 1-2):** The most frequent drug-related AEs include **decreased neutrophil count, increased blood insulin, stomatitis, dry mouth, and headache** [1] [4]. These are often manageable and rarely lead to treatment discontinuation.
- **Management:** Most AEs are transient and can be managed with supportive care. For example, mouth sores (stomatitis) can be treated with local analgesics [5]. Regular monitoring of blood glucose and complete blood count is recommended.

Q2: Has long-term use of Miransertib (over multiple years) been evaluated? *A2: Yes, a five-year follow-up of a single patient has been reported, indicating sustained tolerability and durable benefit.*

- **Evidence:** One patient with Proteus syndrome was treated for a total of 5 years (with a pause). The drug was well-tolerated at 10 mg/m²/day, with no long-term toxicities observed. The patient maintained improvements in pain and experienced slowed progression of CCTN [4].

Q3: What is the key difference between using Miransertib for cancer versus overgrowth syndromes?

A3: The therapeutic objective and dosing strategy are fundamentally different.

- **Cancer Therapy:** Aims to induce apoptosis in cancer cells, typically using higher, pulsed doses to achieve maximum tolerated doses (MTD) [4].
- **Overgrowth Syndromes:** Aims for chronic management to control growth and improve quality of life. The goal is **partial inhibition** of the AKT pathway with lower, continuous doses to minimize long-term toxicity [3] [4]. The pharmacodynamically optimal dose (e.g., 5 mg/m²/day) is often much lower than the MTD [3].

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